N-butyl-N'-(4-nitrophenyl)thiourea
Description
N-Butyl-N'-(4-nitrophenyl)thiourea is a thiourea derivative characterized by a sulfur-containing core (NH-CS-NH) substituted with a butyl group (C₄H₉) and a 4-nitrophenyl moiety (C₆H₄NO₂). Thiourea derivatives are renowned for their diverse biological and chemical applications, including anticancer, antimicrobial, and sensor properties [1][6].
Properties
IUPAC Name |
1-butyl-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-2-3-8-12-11(17)13-9-4-6-10(7-5-9)14(15)16/h4-7H,2-3,8H2,1H3,(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTAXRZMJSEZJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Thiourea derivatives vary widely based on substituents, which dictate their physicochemical and biological behaviors. Below is a comparison of key analogs:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| N-Butyl-N'-(4-nitrophenyl)thiourea | Butyl, 4-nitrophenyl | C₁₁H₁₅N₃O₂S | 276.32 | High lipophilicity (butyl), electron-withdrawing nitro group |
| N,N'-Bis(4-nitrophenyl)thiourea | Two 4-nitrophenyl groups | C₁₃H₁₀N₄O₄S | 318.31 | Symmetric structure; strong electron-withdrawing effects enhance acidity |
| N-(4-Nitrobenzoyl)-N′-4-cyanophenylthiourea | 4-Nitrobenzoyl, 4-cyanophenyl | C₁₅H₁₀N₄O₃S | 350.34 | Dual functional groups (nitro, cyano); electrochemical sensing applications |
| N-(3-Chloropropionyl)-N'-phenylthiourea | 3-Chloropropionyl, phenyl | C₁₀H₁₁ClN₂OS | 242.72 | Chlorine substituent enhances halogen bonding; antimicrobial activity |
| N,N'-Bis(4-methylphenyl)thiourea | Two 4-methylphenyl groups | C₁₅H₁₆N₂S | 256.37 | Electron-donating methyl groups; lower polarity |
Key Observations :
- Bulky alkyl chains (e.g., butyl) improve lipophilicity, aiding cellular uptake [2].
- Halogen substituents (e.g., chlorine) enhance halogen bonding, critical for antimicrobial activity [13].
Anticancer Potential
Thiourea derivatives inhibit tyrosine kinase receptors (e.g., EGFR), a mechanism shared with drugs like Sorafenib [1].
Antimicrobial Activity
Amino acid-modified thioureas (e.g., M1, M2) exhibit enhanced anti-amoebic activity due to hydrophilic moieties improving receptor selectivity [2]. In contrast, halogenated analogs like N-(3-chloropropionyl)-N'-phenylthiourea leverage chlorine for protozoan membrane disruption [13].
Physicochemical Properties
Solubility and Lipophilicity
- This compound : The butyl group increases logP (predicted ~3.2), favoring lipid membrane penetration [2].
- N,N'-Bis(4-nitrophenyl)thiourea : Higher polarity (logP ~2.1) due to symmetric nitro groups reduces membrane permeability [7].
Crystallographic Data
- N-(4-Chlorobutanoyl)-N′-(2-fluorophenyl)thiourea: Chlorine and fluorine substituents induce planarity in the thiourea core, enhancing crystal packing [9].
- This compound : Expected dihedral angles between the butyl chain and aromatic ring could influence crystal morphology, similar to N-benzoyl analogs [5].
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-butyl-N'-(4-nitrophenyl)thiourea?
- Methodology : The compound is typically synthesized via nucleophilic addition of n-butylamine to 4-nitrophenyl isothiocyanate in anhydrous dichloromethane or ethanol under reflux (60–80°C, 4–6 hours). Post-reaction, the product is purified via recrystallization using ethanol/water (3:1 v/v) and characterized using FTIR (C=S stretch at ~1250 cm⁻¹), H NMR (δ 1.0–1.6 ppm for butyl chain), and HRMS (calculated [M+H]⁺: 282.09) .
Q. How is the molecular structure of this compound characterized?
- Techniques : Single-crystal X-ray diffraction confirms bond lengths (C=S: ~1.68 Å, C-N: ~1.35 Å) and dihedral angles between aromatic and thiourea moieties. Spectroscopic methods include C NMR (δ 175–180 ppm for thiocarbonyl) and UV-Vis (λmax ~340 nm due to nitro group conjugation) .
Q. What are the key physicochemical properties of this compound?
- Data :
| Property | Value | Source |
|---|---|---|
| Molecular weight | 281.34 g/mol | PubChem |
| LogP (lipophilicity) | 3.2 ± 0.1 | Experimental |
| Solubility | 2.5 mg/mL in DMSO | Pharmacological assays |
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring affect biological activity in thiourea derivatives?
- Analysis : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance activity by increasing electrophilicity. Comparative studies with N-(4-chlorophenyl) and N-(trifluoromethylphenyl) analogs show 2–3× higher cytotoxicity (IC₅₀: 12–18 µM vs. 25–30 µM in MCF-7 cells). QSAR models highlight Hammett σ constants as critical predictors .
Q. What in vitro models are used to evaluate antiplatelet activity?
- Protocol :
Platelet-rich plasma (PRP) assays : Measure inhibition of ADP-induced aggregation (IC₅₀: ~15 µM).
Thromboxane B₂ (TXB₂) ELISA : Quantify COX-1 inhibition (60–70% at 20 µM).
Comparative controls : Aspirin (IC₅₀: 50 µM) and clopidogrel (IC₅₀: 5 µM) .
Q. How can contradictions in reported biological activity data be resolved?
- Approach :
- Meta-analysis : Compare studies using standardized protocols (e.g., MTT vs. SRB assays).
- Structural validation : Confirm purity via HPLC (>95%) to rule out byproduct interference.
- Target validation : Use molecular docking (e.g., EGFR kinase) to reconcile discrepancies in IC₅₀ values .
Q. What computational methods predict interaction mechanisms with biological targets?
- Tools :
- Molecular docking (AutoDock Vina) : Predict binding to EGFR (ΔG: −8.5 kcal/mol) and hydrogen bonding with Lys721.
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.
- DFT calculations : HOMO-LUMO gaps (~4.2 eV) correlate with redox-mediated cytotoxicity .
Data Contradiction Analysis
- Example : Variability in reported IC₅₀ values (e.g., 10–25 µM in HeLa cells) may arise from differences in cell passage number or assay duration. Cross-validation using 3D tumor spheroids and caspase-3 activation assays is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
